2-(3,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95%
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Overview
Description
2-(3,4-Dimethoxyphenyl)-6-methylbenzoic acid (DMPMB) is an organic compound that has been studied for its potential applications in various fields, including pharmaceuticals, biochemistry, and materials science. It is an important intermediate in the synthesis of a variety of compounds and has been used in the synthesis of drugs, antibiotics, and other compounds. DMPMB has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% has been studied for its potential applications in various fields, including pharmaceuticals, biochemistry, and materials science. It has been used in the synthesis of drugs, antibiotics, and other compounds. In addition, 2-(3,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% has been studied for its potential use in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% acts is not entirely clear, but it is believed to be related to its ability to act as an antioxidant. It has been shown to inhibit the oxidation of lipids and proteins, as well as to reduce the activity of enzymes involved in inflammatory processes.
Biochemical and Physiological Effects
2-(3,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, it has been shown to reduce oxidative stress and to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% in laboratory experiments is its high purity (95%). This makes it ideal for use in sensitive experiments, as it reduces the risk of contamination. However, 2-(3,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% is not very soluble in water and may require the use of organic solvents for its dissolution. In addition, the reaction conditions required for its synthesis are relatively harsh, which may limit its use in some experiments.
Future Directions
The potential applications of 2-(3,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% are vast and include its use in the synthesis of drugs and other compounds, as well as its potential use in the synthesis of polymers and other materials. In addition, further research is needed to better understand its biochemical and physiological effects, as well as its mechanism of action. Finally, further research is needed to develop methods for the efficient and safe synthesis of 2-(3,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95%, as well as methods for its storage and use in laboratory experiments.
Synthesis Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)-6-methylbenzoic acid, 95% is achieved through the reaction of 3,4-dimethoxybenzoic acid and 6-methylbenzoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is conducted at a temperature of 100-120°C for several hours, and the product is obtained in a yield of 95%.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-5-4-6-12(15(10)16(17)18)11-7-8-13(19-2)14(9-11)20-3/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNGRYFZYOMNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690837 |
Source
|
Record name | 3',4'-Dimethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-99-5 |
Source
|
Record name | 3',4'-Dimethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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